3-Exo-(benzyloxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid
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Overview
Description
3-Exo-(benzyloxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid: is a complex organic compound with the empirical formula C16H17NO4 and a molecular weight of 287.31 g/mol . This compound is characterized by its bicyclic structure, which includes a benzyloxycarbonylamino group and a carboxylic acid group. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Exo-(benzyloxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid typically involves the reaction of 3-Exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid with benzyl chloroformate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Exo-(benzyloxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxycarbonylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 3-Exo-(benzyloxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biological research to study enzyme interactions and protein binding. Its structural properties make it a valuable tool for investigating biochemical pathways and mechanisms .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific diseases or conditions .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and advanced materials .
Mechanism of Action
The mechanism of action of 3-Exo-(benzyloxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can interact with enzymes and proteins, affecting their activity and function. The compound may also participate in biochemical pathways, influencing cellular processes and signaling .
Comparison with Similar Compounds
- Diexo-3-tert-Butoxycarbonylamino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate
- 3-(Boc-amino)-bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester
- 3-Chloro-benzo[b]thiophene-2-carboxylic acid
Uniqueness: 3-Exo-(benzyloxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid is unique due to its specific structural arrangement and functional groups. The presence of the benzyloxycarbonylamino group and the bicyclic structure distinguishes it from other similar compounds, providing unique reactivity and applications .
Properties
Molecular Formula |
C16H17NO4 |
---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
(1S,2S,3R,4R)-3-(phenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17NO4/c18-15(19)13-11-6-7-12(8-11)14(13)17-16(20)21-9-10-4-2-1-3-5-10/h1-7,11-14H,8-9H2,(H,17,20)(H,18,19)/t11-,12+,13+,14-/m1/s1 |
InChI Key |
DGRPAZJZBQTEPY-ZOBORPQBSA-N |
Isomeric SMILES |
C1[C@H]2C=C[C@@H]1[C@H]([C@H]2C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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